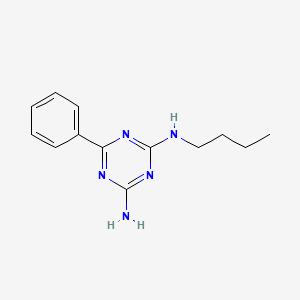
N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine” is a biochemical compound with the molecular formula C13H17N5 and a molecular weight of 243.31 .
Molecular Structure Analysis
The molecular structure of “N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine” can be analyzed using various methods. For instance, single-crystal X-ray diffraction and density functional theory (DFT) were used to analyze the structure of related compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,3,5-Triazine derivatives have been evaluated for their antimicrobial properties against various bacteria and fungi. “N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine” could potentially be investigated for its efficacy against organisms such as E. coli, S. aureus, and C. albicans .
Antimalarial Properties
These compounds have shown promise in antimalarial applications. Research could explore the effectiveness of this specific triazine derivative in combating malaria-causing parasites .
Anti-cancer Research
The anti-cancer potential of 1,3,5-triazine derivatives is another area of interest. Studies could focus on the compound’s ability to inhibit cancer cell growth .
Anti-viral Uses
The anti-viral activities of triazine derivatives make them candidates for research into treatments for viral infections. The specific derivative may be studied for its potential to prevent or treat viral diseases .
Polymer Synthesis
Triazine-based polymers have been synthesized for various applications. The subject compound could be used to create new polymers with unique properties for industrial or medical use .
Chiral Stationary Phases
These derivatives are used as chiral stationary phases in chromatography. The compound could be applied in the determination of enantiomeric excess by NMR spectroscopy or absolute configuration by circular dichroism .
Luminescent Materials
Research into luminescent materials often involves triazine derivatives. This specific compound might be utilized to develop new luminescent materials with potential applications in electronics or photonics .
Optical Switches and Tri-radical Cations
The use of 1,3,5-triazine derivatives in optical switches and the preparation of tri-radical cations is another possible application area. The compound’s properties could be harnessed for creating advanced materials with electronic or magnetic applications .
Zukünftige Richtungen
The future directions for the study of “N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine” could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in proteomics research could be explored .
Wirkmechanismus
Mode of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Pharmacokinetics
It’s known that the compound is soluble in ethanol, ether, and dilute hydrochloric acid, and partially soluble in dimethylformamide . These properties may influence its bioavailability.
Eigenschaften
IUPAC Name |
2-N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-3-9-15-13-17-11(16-12(14)18-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H3,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTHIHKTIQLWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


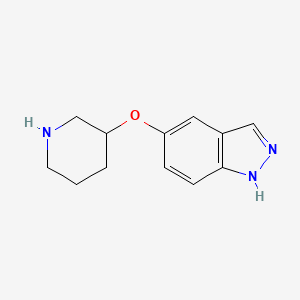

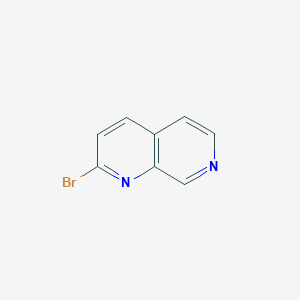
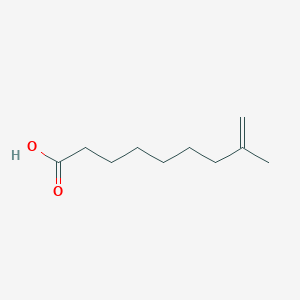
![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
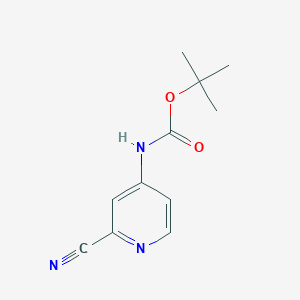
![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
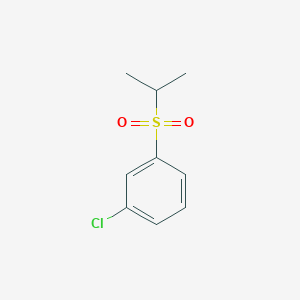
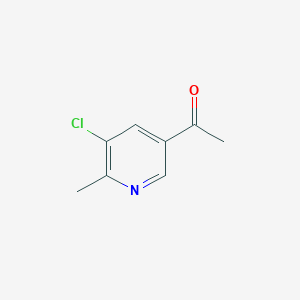
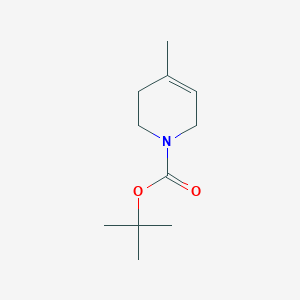
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)